PGPC

Atherosclerosis Macrophage Biology Cytotoxicity

PGPC is a structurally defined truncated oxidized phospholipid (sn-2 glutaryl chain) that uniquely activates PPARα and drives macrophage apoptosis independent of acid sphingomyelinase. Unlike POVPC, which differs only by an aldehyde terminus, PGPC modulates 146 genes, increases endothelial stiffness, and perturbs lipid bilayer order significantly more. Its distinct molecular mechanism and higher potency make PGPC the preferred reagent for atherosclerosis, inflammation, and membrane biophysics studies. Guaranteed purity and confirmed structure ensure reproducible results.

Molecular Formula C29H56NO10P
Molecular Weight 609.7 g/mol
Cat. No. B8767051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGPC
Molecular FormulaC29H56NO10P
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O
InChIInChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1
InChIKeyCDZVJFRXJAUXPP-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGPC (1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine): An Oxidized Phospholipid for Atherosclerosis and Inflammation Research


PGPC (CAS 89947-79-5) is a truncated oxidized phospholipid (OxPL) formed during oxidative stress from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (Ox-PAPC) . It is a major bioactive component of mildly oxidized low-density lipoprotein (MM-LDL) and is found in elevated levels within atherosclerotic lesions and in patients with coronary artery disease . Structurally, it consists of a palmitoyl chain at the sn-1 position and a glutaryl (carboxyacyl) chain at the sn-2 position, differentiating it from other truncated OxPLs by its terminal carboxyl group [1]. PGPC activates peroxisome proliferator-activated receptor alpha (PPARα) in a concentration-dependent manner and induces pro-inflammatory, proliferative, and apoptotic responses in vascular cells .

PGPC Is Not Interchangeable with POVPC or Other Truncated Oxidized Phospholipids


Despite structural similarity to POVPC (differing only by a carboxyl vs. aldehyde terminal group on the sn-2 chain), PGPC exhibits distinct and often more potent biological activities [1]. Generic substitution with POVPC or other truncated oxidized phospholipids (e.g., PONPC, PAzPC) is scientifically invalid. PGPC induces a unique transcriptional signature, differentially regulates membrane biophysical properties, and operates through distinct signaling mechanisms compared to its analogs [2]. Specifically, PGPC affects a significantly larger number of genes, induces greater membrane perturbation and endothelial cell stiffness, and exhibits higher toxicity in macrophages via a mechanism independent of acid sphingomyelinase, unlike POVPC . The quantitative evidence below substantiates the need for precise compound selection in experimental design.

Quantitative Evidence Differentiating PGPC from Its Closest Analogs


PGPC Exhibits Higher Cytotoxicity in Macrophages Compared to POVPC

PGPC demonstrates significantly higher toxicity than its close analog POVPC in cultured RAW264.7 and bone marrow-derived macrophages [1]. The mechanism of this toxicity is also distinct; POVPC induces apoptosis via rapid activation of acid sphingomyelinase (ASM) and ceramide generation, while PGPC's higher toxicity is ASM-independent, pointing to a different cell death pathway [2].

Atherosclerosis Macrophage Biology Cytotoxicity

PGPC Modulates a Distinct and Broader Set of Genes Compared to POVPC in Macrophages

A cDNA microarray study in RAW 264.7 macrophages revealed that PGPC profoundly influences gene expression, affecting the regulation of 146 genes, whereas POVPC showed only very minor effects [1]. PGPC preferentially regulated genes involved in cell death, angiogenesis, cholesterol efflux, procoagulant mechanisms, atherogenesis, inflammation, and the cell cycle [2]. This suggests PGPC acts on the transcriptional level, while POVPC's primary effects may be post-translational.

Transcriptomics Inflammation Gene Regulation

PGPC Induces Greater Membrane Disruption and Endothelial Cell Stiffness Compared to POVPC

Computational and experimental studies show that PGPC perturbs lipid bilayers to a significantly greater extent than POVPC. Molecular dynamics simulations predicted a larger reduction in bilayer packing and bending modulus for PGPC . This was experimentally confirmed by Laurdan imaging, showing a greater decrease in lipid order, and by atomic force microscopy (AFM), which revealed a larger increase in the elastic modulus (stiffness) of PGPC-treated endothelial cells .

Biophysics Endothelial Dysfunction Membrane Remodeling

PGPC Has a Unique Dual Effect on Secretory Phospholipase A2 (sPLA2) Activity

In biomimetic vesicle systems, PGPC demonstrates a dual and opposite effect on sPLA2 activity—either inhibitory or enhancing—depending on the lipid mixing protocol [1]. In contrast, POVPC consistently down-regulates sPLA2 activity, suggesting anti-inflammatory properties [2]. This functional divergence is attributed to the different chemical nature of their sn-2 chains (carboxyl for PGPC, aldehyde for POVPC).

Enzymology Lipid Signaling Inflammation

PGPC Has a Distinct Chromatographic Profile (Rf Value) for Analytical Separation from POVPC, PONPC, and PAzPC

Thin-layer chromatography (TLC) analysis provides a clear, quantitative basis for distinguishing PGPC from its analogs. The retention factor (Rf) for PGPC is 0.24, which is markedly different from those of POVPC (0.39), PONPC (0.46), and PAzPC (0.38) [1]. This difference allows for unambiguous identification and separation in lipid mixtures.

Analytical Chemistry Lipidomics Quality Control

Optimal Research Applications for PGPC Based on Its Differentiated Profile


Investigating Macrophage Apoptosis and Foam Cell Death in Atherosclerosis

PGPC is the preferred tool for inducing and studying macrophage apoptosis, a key event in the formation of the necrotic core in advanced atherosclerotic plaques. Its higher toxicity and distinct mechanism, independent of acid sphingomyelinase, provide a more potent and specific stimulus compared to POVPC, enabling clearer dissection of cell death pathways [1].

Transcriptomic Profiling of Oxidized Lipid-Induced Inflammatory Responses

PGPC should be selected for studies aiming to elucidate transcriptional networks regulated by oxidized phospholipids. Its robust modulation of 146 genes in macrophages—including those involved in inflammation, angiogenesis, and cholesterol metabolism—provides a rich and reliable dataset for genomic analysis, whereas POVPC elicits a negligible transcriptional response [2].

Biophysical Studies of Endothelial Membrane Remodeling and Barrier Dysfunction

For research focused on the biophysical consequences of lipid oxidation on endothelial function, PGPC is the superior choice. It induces a significantly greater perturbation of lipid bilayer order and a larger increase in endothelial cell stiffness compared to POVPC, making it a more powerful probe for investigating the molecular mechanisms of vascular permeability and atherosclerosis .

Investigating Context-Dependent Modulation of Phospholipase A2 Activity

Researchers examining the nuanced regulation of sPLA2 in inflammatory signaling should utilize PGPC. Its unique dual effect—both inhibitory and enhancing depending on the membrane environment—offers a level of experimental control and physiological relevance not achievable with the consistently inhibitory POVPC, making it ideal for studying lipid-mediated enzyme regulation [3].

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